molecular formula C18H18N4O4 B3829303 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol CAS No. 10300-57-9

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol

Cat. No.: B3829303
CAS No.: 10300-57-9
M. Wt: 354.4 g/mol
InChI Key: UGRBLAMMQLLLQF-UHFFFAOYSA-N
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Description

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol is a complex organic compound with the molecular formula C18H18N4O4. It features two benzimidazole groups attached to a butane backbone, which is further substituted with four hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol typically involves the reaction of 1,2,3,4-butanetetrol with 1H-benzimidazole under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol is unique due to its combination of benzimidazole and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from catalysis to drug development .

Properties

IUPAC Name

1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-13(15(25)17-19-9-5-1-2-6-10(9)20-17)14(24)16(26)18-21-11-7-3-4-8-12(11)22-18/h1-8,13-16,23-26H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBLAMMQLLLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C3=NC4=CC=CC=C4N3)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308022
Record name 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731402
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10300-57-9
Record name NSC201462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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